molecular formula C17H24N2O3 B5326984 (E)-N-(1,5-DIMETHYLHEXYL)-3-(3-NITROPHENYL)-2-PROPENAMIDE

(E)-N-(1,5-DIMETHYLHEXYL)-3-(3-NITROPHENYL)-2-PROPENAMIDE

Cat. No.: B5326984
M. Wt: 304.4 g/mol
InChI Key: HPWWYKDCDRVFNW-ZHACJKMWSA-N
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Description

(E)-N-(1,5-DIMETHYLHEXYL)-3-(3-NITROPHENYL)-2-PROPENAMIDE is an organic compound characterized by its unique structural features It consists of a 3-nitrophenyl group attached to a propenamide backbone, with a 1,5-dimethylhexyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(1,5-DIMETHYLHEXYL)-3-(3-NITROPHENYL)-2-PROPENAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-nitrobenzaldehyde and 1,5-dimethylhexylamine.

    Condensation Reaction: The 3-nitrobenzaldehyde undergoes a condensation reaction with 1,5-dimethylhexylamine in the presence of a suitable catalyst, such as piperidine, to form the corresponding imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the desired amine.

    Amidation: Finally, the amine is reacted with acryloyl chloride under basic conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(1,5-DIMETHYLHEXYL)-3-(3-NITROPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The propenamide moiety can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted propenamides.

Scientific Research Applications

(E)-N-(1,5-DIMETHYLHEXYL)-3-(3-NITROPHENYL)-2-PROPENAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-N-(1,5-DIMETHYLHEXYL)-3-(3-NITROPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the propenamide moiety can interact with enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(1,5-DIMETHYLHEXYL)-3-(4-NITROPHENYL)-2-PROPENAMIDE: Similar structure but with a different position of the nitro group.

    (E)-N-(1,5-DIMETHYLHEXYL)-3-(3-NITROPHENYL)-2-BUTENAMIDE: Similar structure but with a different alkene chain length.

Uniqueness

(E)-N-(1,5-DIMETHYLHEXYL)-3-(3-NITROPHENYL)-2-PROPENAMIDE is unique due to its specific combination of substituents and functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various applications.

Properties

IUPAC Name

(E)-N-(6-methylheptan-2-yl)-3-(3-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-13(2)6-4-7-14(3)18-17(20)11-10-15-8-5-9-16(12-15)19(21)22/h5,8-14H,4,6-7H2,1-3H3,(H,18,20)/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPWWYKDCDRVFNW-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)NC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCCC(C)NC(=O)/C=C/C1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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